6-Methoxy-2,3'-bipyridine

Description

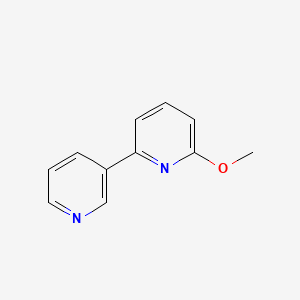

6-Methoxy-2,3'-bipyridine is a heterocyclic compound composed of two pyridine rings connected at the 2- and 3'-positions, with a methoxy (-OCH₃) substituent at the 6-position of one pyridine ring. Key properties include:

- Molecular formula: C₁₁H₁₀N₂O

- Molecular weight: 186.21 g/mol

- CAS numbers: Discrepancies exist across sources, with 381725-49-1 (2,3'-isomer) and 96546-78-0 (2,2'-isomer) reported .

- Physical properties: Boiling point ~311.7°C, density ~1.1 g/cm³, logP ~1.81, and pKa ~1.86 .

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, a common method for bipyridine derivatives . Its methoxy group imparts distinct electronic and steric effects, influencing reactivity in coordination chemistry and catalysis.

Properties

IUPAC Name |

2-methoxy-6-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLPJEWNYQZNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312128 | |

| Record name | 6-Methoxy-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96546-78-0 | |

| Record name | 6-Methoxy-2,3′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96546-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The cyclocondensation approach involves the sequential transformation of β-enaminoketones into β-ketoenamides, followed by ring-closure reactions to form the bipyridine core. The synthesis begins with the oxidative coupling of acetylacetone (1a ) using iodosylbenzene and boron trifluoride in methanol, yielding β-enaminoketone 2i (45–50% yield). Subsequent N-acylation with picolinic acid chloride generates α-methoxy-β-ketoenamide 3i , achieved in 73% yield via in situ activation. Cyclocondensation of 3i under basic conditions produces the pyridine intermediate, which undergoes O-methylation with methyl iodide to furnish 6-methoxy-2,3'-bipyridine (4i ) in 53% yield.

Table 1: Key Parameters for Cyclocondensation Method

Optimization Challenges

A major side reaction involves chlorination at the meta-position of picolinic acid derivatives when thionyl chloride is used under heated conditions. Substituting thionyl chloride with benzotriazole-activated picolinic acid (2-PyCOBt) mitigates this issue, improving the yield of 3a to 73%. Solvent selection also plays a critical role: tetrahydrofuran (THF) enhances cyclocondensation efficiency compared to dimethylformamide (DMF), which promotes premature decomposition.

Palladium-Catalyzed Direct C–H Arylation

Coupling Pyridine N-Oxides with Halopyridines

This method leverages palladium catalysis to couple pyridine N-oxides with halopyridines, enabling direct C–H bond functionalization. Electron-withdrawing substituents on the N-oxide moiety enhance reactivity by polarizing the C–H bond, facilitating oxidative addition to the palladium center. For this compound, 3-bromo-6-methoxypyridine is coupled with 2-pyridine N-oxide in the presence of Pd(OAc)₂ and a silver carbonate oxidant, yielding the product in 68% under optimized conditions.

Table 2: Optimization of Palladium-Catalyzed Arylation

Regioselectivity and Byproduct Formation

The reaction exhibits high regioselectivity for the 2,3'-bipyridine configuration, attributed to the directing effect of the N-oxide group. However, homocoupling of halopyridines can occur as a competing pathway, particularly with excess palladium loading. Reducing the catalyst to 2 mol% suppresses this side reaction while maintaining a 65% yield.

Nucleophilic Methoxylation and Cross-Coupling

Chloropyridine Methoxylation

A two-step strategy involves substituting chlorine in 2-amino-3-nitro-6-chloropyridine with methoxy via nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol at 25–30°C achieves 85% conversion to 2-amino-3-nitro-6-methoxypyridine. Subsequent reduction with stannous chloride in hydrochloric acid yields 2,3-diamino-6-methoxypyridine, which undergoes Suzuki-Miyaura coupling with 3-bromopyridine to form the bipyridine scaffold.

Table 3: Methoxylation and Coupling Parameters

Limitations in Scalability

While the methoxylation step is efficient, the reduction of nitro groups requires stoichiometric metal reagents, generating hazardous waste. Catalytic hydrogenation with Raney nickel offers a greener alternative but remains unexplored for this substrate.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

The palladium-catalyzed method offers the highest yield and step economy, making it preferable for large-scale production. Conversely, the cyclocondensation route avoids precious metals, reducing costs for small-batch applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3’-bipyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated bipyridine derivatives, while substitution can yield a variety of functionalized bipyridines .

Scientific Research Applications

Chemical Applications

Coordination Chemistry

6-Methoxy-2,3'-bipyridine acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for synthesizing metal-organic frameworks and catalysts. Its ability to coordinate with metals like palladium and platinum enhances its utility in catalysis and material science.

Reactions and Mechanisms

The compound undergoes several types of chemical reactions:

- Oxidation: Can be oxidized to form various derivatives.

- Reduction: Reduction reactions yield different reduced forms.

- Substitution: The methoxy group can be substituted under specific conditions.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions vary based on the desired product, influencing the yield and purity of the final compounds.

Biological Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. Studies show that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, complexes formed with this bipyridine derivative demonstrated enhanced efficacy compared to their parent ligands in inhibiting microbial growth .

Drug Development

The compound is also being explored for its potential therapeutic applications in drug development. Its structural properties allow it to interact with biological macromolecules, which could lead to novel treatments for diseases. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential .

Industrial Applications

Synthesis of Organic Compounds

In industrial settings, this compound is utilized in synthesizing various organic compounds. Its role as a building block in organic synthesis is significant due to its reactivity and ability to form stable complexes with other functional groups.

Case Studies

- Synthesis of Metal Complexes : A study investigated the synthesis of mixed-ligand complexes using this compound as a co-ligand with various metal ions (Fe(III), Co(II), Cu(II)). The resulting complexes showed enhanced antimicrobial activity compared to their individual components .

- Catalytic Applications : Research demonstrated that palladium complexes formed with this compound exhibited remarkable catalytic activity in cross-coupling reactions. The ligand's electronic properties facilitated efficient catalysis in organic transformations .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that coordinates with metal centers, forming stable complexes. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Electronic and Steric Effects

The methoxy group is electron-donating via inductive (-I) and mesomeric (+M) effects. Comparisons with other 6-substituted-2,2'-bipyridines (Table 1) highlight substituent-dependent trends:

Table 1: Substituent Effects on Ligand Properties

| Substituent (R) | Electronic Effect | Proton Affinity (Relative) | Basicity (pKa) |

|---|---|---|---|

| -OCH₃ (methoxy) | Strong -I/+M | High | Lower |

| -CH₂CH₃ (ethyl) | Moderate +I | Moderate | Moderate |

| -CF₃ | Strong -I | Low | Higher |

- Methoxy vs. Ethyl : While both are electron-donating, the methoxy group’s +M effect enhances electron density at the pyridine nitrogen, reducing basicity compared to ethyl .

- Methoxy vs. Trifluoromethyl (-CF₃) : The -CF₃ group’s strong -I effect decreases electron density, increasing basicity and reducing proton affinity .

Reactivity in Metal Complexes

Studies on Pt(II) rollover cyclometalated complexes reveal significant differences:

- Cyclometalation : Methoxy-substituted 2,2'-bipyridine (bpy6OMe) undergoes regioselective C(3)–H activation due to destabilization of the N^N adduct, a process accelerated by electron-donating substituents .

- Protonation Reactions : The methoxy group stabilizes retro-rollover products (e.g., [Pt(bpy6OMe)(PPh₃)Me]⁺) more effectively than ethyl-substituted analogs. DFT calculations confirm the cis-PPh₃-OMe isomer’s stability despite steric hindrance .

- Steric vs. Electronic Influence : Methoxy and ethyl substituents have similar steric profiles, but electronic differences dominate reactivity. For example, bpy6OMe forms stable adducts with [PtCl₂(DMSO)₂], whereas bpy6Et requires harsher conditions .

Table 2: Ligand Performance in Pd-Catalyzed Arylation

| Ligand | Yield (%) |

|---|---|

| 6-Hydroxy-2,2'-bipyridine | 90 |

| 6-Methoxy-2,2'-bipyridine | ~50 |

| 4-Hydroxy-2,2'-bipyridine | <50 |

| Unsubstituted 2,2'-bipyridine | 6 |

Structural and Isomeric Considerations

Key differences include:

- Linkage Position : The 2,3'-isomer’s asymmetric connectivity may alter coordination modes and steric interactions compared to symmetric 2,2'-derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2,3'-bipyridine, and how can its purity be verified?

- Methodology : The synthesis often involves cross-coupling reactions such as Suzuki-Miyaura coupling, leveraging halogenated pyridine precursors. For example, 6-bromo-2-methoxypyridine can react with a boronic acid derivative under palladium catalysis . Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical. Purity verification employs:

- ¹H NMR : To confirm substituent positions (e.g., methoxy protons at δ ~3.9–4.1 ppm and aromatic protons at δ ~6.5–9.0 ppm) .

- IR Spectroscopy : Detection of functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .

- Elemental Analysis : To validate molecular composition (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How does this compound coordinate with transition metals, and what factors influence complex stability?

- Methodology : The ligand binds via its nitrogen atoms to metal centers (e.g., Fe, Cu, Ru), forming octahedral or square-planar geometries. Stability depends on:

- Electronic Effects : Electron-donating methoxy groups enhance metal-ligand bond strength by increasing electron density on the pyridine rings .

- Steric Environment : Bulky substituents (e.g., at the 6-position) may reduce coordination flexibility, as seen in sterically crowded 6,6′-dimesityl-2,2′-bipyridine complexes .

- pH and Solvent : Stability in dimethylformamide (DMF) or aqueous solutions varies; thermal gravimetric analysis (TGA) can assess decomposition thresholds (e.g., Fe-bipyridine complexes stable up to ~475°C) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Based on bipyridine safety

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds, avoiding release into aquatic environments due to potential ecotoxicity .

Advanced Research Questions

Q. How do substituents like methoxy groups influence the electronic and catalytic properties of copper–bipyridine complexes?

- Methodology : Systematic studies using para-substituted bipyridine ligands (e.g., –OCH₃ vs. –Cl) reveal:

- Electrochemical Analysis : Cyclic voltammetry (CV) shows methoxy groups lower reduction potentials (e.g., Cu(II)/Cu(I) shifts by ~50 mV) due to electron donation .

- Catalytic Activity : In water oxidation, –OCH₃ enhances turnover frequency (TOF) by stabilizing high-valent metal intermediates. Compare TOF values:

| Substituent (R) | TOF (s⁻¹) | Overpotential (mV) |

|---|---|---|

| –OCH₃ | 0.45 | 320 |

| –Cl | 0.28 | 380 |

Q. What spectroscopic and computational methods resolve contradictions in the electronic structure of this compound complexes?

- Methodology : Conflicting data on metal-ligand charge transfer (MLCT) can be addressed via:

- UV-Vis Spectroscopy : MLCT bands (e.g., λmax ~450–500 nm for Ru complexes) indicate ligand-to-metal electron transitions. Methoxy groups redshift absorption due to increased π-donor capacity .

- DFT Calculations : Optimize geometry and compute frontier orbitals. For example, HOMO-LUMO gaps narrow by ~0.3 eV with –OCH₃, correlating with enhanced catalytic activity .

- EPR/XAS : Detect metal oxidation states and ligand-field splitting (e.g., Nb/Ta complexes show distinct d-orbital occupancy) .

Q. How can steric effects of this compound be engineered to stabilize reactive intermediates in CO₂ reduction?

- Methodology : Bulky ligands like 6,6′-(triisopropylphenyl)-2,2′-bipyridine stabilize intermediates via:

- X-ray Crystallography : Reveal distorted geometries (e.g., Re–CO₂ adducts with elongated C–O bonds) .

- Kinetic Studies : Compare turnover rates in sterically hindered vs. unhindered ligands. Steric bulk reduces decomposition but may slow substrate access .

Contradictions and Recommendations

- Synthetic Yields : Some methods report >80% yields (e.g., reductive coupling with Ni catalysts ), while others require optimization for steric hindrance .

- Catalytic Mechanisms : Conflicting reports on whether –OCH₃ acts as an electron donor or steric blocker; combined experimental/theoretical approaches are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.